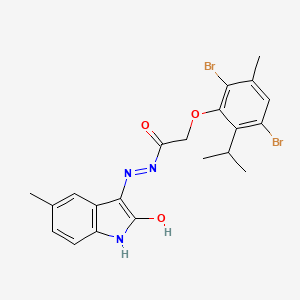![molecular formula C14H22N2OS B4958500 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a pharmaceutical company in the United States as a potential alternative to morphine. However, due to its high potential for abuse and dependence, it has never been approved for medical use.
作用机制
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in the analgesic effects of opioids. However, prolonged use of 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence make it a challenging substance to work with. Additionally, the lack of approved medical use means that there is limited information available on its safety and efficacy.
未来方向
There are several future directions for research on 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide, including:
1. Further studies on its pharmacology and mechanism of action to better understand its effects on the central nervous system.
2. Development of new opioid analgesics with improved safety and efficacy profiles.
3. Development of new treatments for opioid addiction and dependence.
4. Investigation of the potential therapeutic uses of 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide in the treatment of pain and other conditions.
In conclusion, 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is a synthetic opioid analgesic drug that has been used in scientific research to study its effects on the central nervous system. It acts as an agonist at the mu-opioid receptor and produces a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its high potential for abuse and dependence make it a challenging substance to work with. Future research on 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide should focus on its pharmacology, mechanism of action, and potential therapeutic uses.
合成方法
The synthesis of 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide involves several steps, starting with the reaction of 2-chloro-4,5-dimethylthiophene with ethylenediamine to form 4,5-dimethyl-N-(2-aminoethyl)thiophene-3-carboxamide. This compound is then reacted with piperidine to form 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide.
科学研究应用
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This binding leads to the release of dopamine, which produces feelings of pleasure and euphoria.
属性
IUPAC Name |
4,5-dimethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11-12(2)18-10-13(11)14(17)15-6-9-16-7-4-3-5-8-16/h10H,3-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSZVMPGXUPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-biphenylyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4958421.png)

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)

![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)